1,2,2,3-Tetrachloro-1,1-difluoropropane

Catalog No.
S1787125
CAS No.
134237-39-1
M.F
C3H2Cl4F2
M. Wt
217.846
Availability
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1,2,2,3-Tetrachloro-1,1-difluoropropane

CAS Number

134237-39-1

Product Name

1,2,2,3-Tetrachloro-1,1-difluoropropane

IUPAC Name

1,2,2,3-tetrachloro-1,1-difluoropropane

Molecular Formula

C3H2Cl4F2

Molecular Weight

217.846

InChI

InChI=1S/C3H2Cl4F2/c4-1-2(5,6)3(7,8)9/h1H2

InChI Key

HFHVCPIWDWKEOX-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)Cl)(Cl)Cl)Cl

1,2,2,3-Tetrachloro-1,1-difluoropropane is a chlorofluorocarbon compound with the molecular formula C3H2Cl4F2\text{C}_3\text{H}_2\text{Cl}_4\text{F}_2 and a molecular weight of 217.846 g/mol. It is characterized by a structure that includes four chlorine atoms and two fluorine atoms attached to a propane backbone. This compound is primarily utilized in research settings due to its unique chemical properties and potential applications in various fields, including environmental science and industrial chemistry .

Typical of halogenated hydrocarbons:

  • Dehydrochlorination: This reaction can occur under basic conditions or in the presence of catalysts, leading to the formation of unsaturated compounds.
  • Nucleophilic Substitution: The compound can react with nucleophiles, such as hydroxide ions, resulting in the substitution of chlorine atoms with other functional groups.
  • Reduction Reactions: It can be reduced using metals like zinc in acidic conditions to yield corresponding lower chlorinated or fluorinated derivatives .

The synthesis of 1,2,2,3-tetrachloro-1,1-difluoropropane typically involves multi-step halogenation processes. Common methods include:

  • Chlorination of Propane: Propane can be chlorinated under controlled conditions to introduce chlorine atoms selectively.
  • Fluorination: The introduction of fluorine atoms usually requires the use of hydrogen fluoride or other fluorinating agents in the presence of catalysts.
  • Sequential Halogenation: A combination of chlorination followed by fluorination can yield the desired compound effectively .

1,2,2,3-Tetrachloro-1,1-difluoropropane has several applications:

  • Research Chemical: It is primarily used in laboratories for research purposes due to its unique chemical structure.
  • Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of other fluorinated compounds and materials.
  • Potential Use in Refrigerants: Its properties suggest possible applications as a refrigerant or solvent in industrial processes .

Several compounds share structural similarities with 1,2,2,3-tetrachloro-1,1-difluoropropane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1,2-Trichloro-1-fluoroethaneC2HCl3FContains one fluorine and three chlorines
1-Chloro-1,1-difluoropropaneC3H4ClF2Lacks multiple chlorines compared to the target
2-Chloro-1,1-difluoropropaneC3H4ClF2Similar but differs in chlorine positioning
1-Chloro-2-fluoropropaneC3H6ClFFewer halogens; different reactivity
1,2-Dichloro-1-fluoropropaneC3H4Cl2FContains fewer chlorine atoms than the target

Uniqueness

The uniqueness of 1,2,2,3-tetrachloro-1,1-difluoropropane lies in its specific arrangement of chlorine and fluorine atoms which influences its chemical reactivity and potential applications. Its distinct combination allows for specific interactions within

XLogP3

3.3

Dates

Last modified: 07-20-2023

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